molecular formula C10H14N4O3 B7889604 (2S)-2-azaniumyl-5-(pyrazine-2-carbonylamino)pentanoate

(2S)-2-azaniumyl-5-(pyrazine-2-carbonylamino)pentanoate

Cat. No.: B7889604
M. Wt: 238.24 g/mol
InChI Key: GJGIGJGNECGMMN-ZETCQYMHSA-N
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Description

The compound with the identifier (2S)-2-azaniumyl-5-(pyrazine-2-carbonylamino)pentanoate is known as dinonyl phthalate. It is a phthalate ester, which is commonly used as a plasticizer. Plasticizers are substances added to materials to increase their flexibility, workability, and durability. Dinonyl phthalate is a mixture of isomers and is used in various industrial applications due to its effective plasticizing properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dinonyl phthalate is typically synthesized through the esterification of phthalic anhydride with nonanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually involve heating the mixture to a temperature range of 150-200°C to facilitate the esterification process. The reaction can be represented as follows:

Phthalic Anhydride+2NonanolDinonyl Phthalate+Water\text{Phthalic Anhydride} + 2 \text{Nonanol} \rightarrow \text{Dinonyl Phthalate} + \text{Water} Phthalic Anhydride+2Nonanol→Dinonyl Phthalate+Water

Industrial Production Methods

In industrial settings, the production of dinonyl phthalate involves continuous processes where phthalic anhydride and nonanol are fed into a reactor along with the acid catalyst. The reaction mixture is heated, and the water formed during the reaction is continuously removed to drive the reaction to completion. The resulting dinonyl phthalate is then purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Dinonyl phthalate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, dinonyl phthalate can hydrolyze to form phthalic acid and nonanol.

    Oxidation: Dinonyl phthalate can be oxidized to form phthalic acid derivatives.

    Substitution: The ester groups in dinonyl phthalate can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products Formed

    Hydrolysis: Phthalic acid and nonanol.

    Oxidation: Phthalic acid derivatives.

    Substitution: Various substituted phthalate esters depending on the nucleophile used.

Scientific Research Applications

Dinonyl phthalate has several scientific research applications, including:

    Chemistry: Used as a plasticizer in the synthesis of flexible polymers and materials.

    Biology: Studied for its effects on biological systems, particularly its potential endocrine-disrupting properties.

    Medicine: Investigated for its potential impact on human health due to its widespread use in consumer products.

    Industry: Utilized in the production of flexible PVC, coatings, adhesives, and sealants.

Mechanism of Action

The primary mechanism by which dinonyl phthalate exerts its effects is through its role as a plasticizer. By integrating into polymer matrices, it reduces intermolecular forces between polymer chains, increasing their flexibility and workability. In biological systems, dinonyl phthalate can interact with hormone receptors, potentially disrupting endocrine functions.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl phthalate
  • Dibutyl phthalate
  • Diisobutyl phthalate
  • Diisononyl phthalate

Comparison

Dinonyl phthalate is unique among phthalate esters due to its longer alkyl chain, which provides superior plasticizing properties compared to shorter-chain phthalates like diethyl phthalate and dibutyl phthalate. This makes dinonyl phthalate particularly effective in applications requiring high flexibility and durability.

Properties

IUPAC Name

(2S)-2-azaniumyl-5-(pyrazine-2-carbonylamino)pentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O3/c11-7(10(16)17)2-1-3-14-9(15)8-6-12-4-5-13-8/h4-7H,1-3,11H2,(H,14,15)(H,16,17)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJGIGJGNECGMMN-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C(=O)NCCCC(C(=O)[O-])[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=C(C=N1)C(=O)NCCC[C@@H](C(=O)[O-])[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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